molecular formula C15H20O6 B1326068 Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate CAS No. 856811-67-1

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate

Cat. No. B1326068
M. Wt: 296.31 g/mol
InChI Key: ZMBVKSUEKGYRDK-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is not directly mentioned in the provided papers. However, the papers discuss various ethyl 3-oxobutanoate derivatives, which are structurally related to the compound . These derivatives are synthesized through different reactions, such as Knoevenagel condensation, and are characterized by various methods including NMR, mass spectroscopy, and X-ray diffraction studies. They exhibit a range of biological activities, including antimicrobial and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds typically involves Knoevenagel condensation reactions, where an aldehyde is reacted with ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions . For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and its derivatives are synthesized using this method .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal and molecular structure of these compounds. They often crystallize in different space groups, with Z conformation about the C=C double bond being common . The molecular structures are stabilized by various interactions, including hydrogen bonds and π-π stacking .

Chemical Reactions Analysis

The ethyl 3-oxobutanoate derivatives participate in various chemical reactions. For instance, ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate and methyl cyanoacetate to produce different substituted products . Additionally, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce isoxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic methods such as NMR, mass, and UV-Vis spectroscopy. They exhibit antimicrobial and antioxidant activities, which are evaluated in vitro . The crystal structures provide insight into the molecular conformations and the types of intermolecular interactions present, which can influence the physical properties of these compounds .

Scientific Research Applications

Antioxidant Properties

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate, identified as compound T-2 in a study, was synthesized and evaluated for its antioxidant properties. This compound was tested alongside other 4-hydroxycoumarin derivatives for in vitro antioxidant activity in a hypochlorous system. The synthesis of T-2 involves a Knoevenagel reaction followed by a Michael addition reaction. The study highlighted its significant potential as an antioxidant agent (Stanchev et al., 2009).

Growth-Regulating Activity in Plants

Another study explored the growth-regulating activity of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate on soybean plants. The compound, along with other derivatives, was tested in various concentrations for its effects on plant growth. The results showed a concentration-dependent growth regulation, with this compound exerting a significant suppression effect on plant biomass accumulation, root length, and plant height (Stanchev et al., 2010).

Synthesis and Molecular Structure

A study focused on the synthesis, molecular structure, and evaluation of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate for its antimicrobial and antioxidant activities. The study detailed the Knoevenagel condensation reaction used for synthesis and provided insights into the compound's structure through spectral studies and X-ray diffraction (Kumar et al., 2016).

Biosynthesis of Ethylene from Methionine

Research on the biosynthesis of ethylene from methionine identified Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate as a putative intermediate. The study used various spectroscopic methods to identify the compound in culture fluids of different bacteria and fungi, contributing to our understanding of ethylene biosynthesis (Billington et al., 1979).

Future Directions

Future research could focus on the synthesis and characterization of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate and its derivatives, as well as their potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-5-21-14(17)7-6-11(16)10-8-12(18-2)15(20-4)13(9-10)19-3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVKSUEKGYRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645847
Record name Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate

CAS RN

856811-67-1
Record name Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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